6-Methyl-2-vinylpyridine
CAS No.: 1122-70-9
Cat. No.: VC20965372
Molecular Formula: C8H9N
Molecular Weight: 119.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1122-70-9 |
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Molecular Formula | C8H9N |
Molecular Weight | 119.16 g/mol |
IUPAC Name | 2-ethenyl-6-methylpyridine |
Standard InChI | InChI=1S/C8H9N/c1-3-8-6-4-5-7(2)9-8/h3-6H,1H2,2H3 |
Standard InChI Key | VMWGBWNAHAUQIO-UHFFFAOYSA-N |
SMILES | CC1=NC(=CC=C1)C=C |
Canonical SMILES | CC1=NC(=CC=C1)C=C |
Introduction
Chemical Identity and Basic Properties
6-Methyl-2-vinylpyridine (also known as 2-ethenyl-6-methylpyridine) is an organic compound with the molecular formula C8H9N. It belongs to the class of substituted pyridines, specifically featuring a vinyl group at position 2 and a methyl group at position 6 of the pyridine ring. This arrangement of functional groups contributes to its distinct chemical reactivity and physical properties.
The compound appears as a colorless to yellow liquid at room temperature with a characteristic odor. Its basic nitrogen in the pyridine ring confers weakly basic properties, while the vinyl group provides sites for various addition and polymerization reactions. These dual reactive centers make it particularly valuable in organic synthesis applications .
Structural and Molecular Information
The structure of 6-Methyl-2-vinylpyridine consists of a six-membered aromatic heterocyclic ring containing one nitrogen atom. The vinyl group (ethenyl) is attached at the 2-position, while the methyl group is located at the 6-position. This specific arrangement of substituents creates unique electronic and steric effects that influence its reactivity patterns.
Physical and Chemical Properties
6-Methyl-2-vinylpyridine possesses a distinctive set of physical and chemical properties that determine its behavior in various applications and reactions. Understanding these properties is essential for predicting its reactivity and handling requirements.
Physical Properties
The physical state of 6-Methyl-2-vinylpyridine at standard conditions is a colorless to pale yellow liquid with a distinctive aromatic odor. It exhibits moderate volatility and is soluble in most common organic solvents, making it suitable for various synthetic applications .
Chemical Reactivity
The chemical reactivity of 6-Methyl-2-vinylpyridine is dominated by its two main functional groups: the pyridine ring and the vinyl group. The nitrogen in the pyridine ring contributes to its basicity, while the vinyl group provides a site for addition reactions and polymerization.
The compound can participate in various reaction types:
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Nucleophilic substitution reactions typical of pyridines
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Addition reactions at the vinyl group
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Polymerization through the vinyl moiety
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Coordination chemistry through the pyridine nitrogen
The dual reactivity makes it particularly valuable in organic synthesis as a building block for more complex molecular architectures. The predicted pKa value of 5.52 ± 0.10 indicates moderate basicity, which is characteristic of substituted pyridines .
Synthesis and Preparation Methods
Applications and Uses
The unique structure and reactivity of 6-Methyl-2-vinylpyridine make it valuable in various applications across multiple fields of chemistry and materials science.
Polymer Chemistry
The vinyl group in 6-Methyl-2-vinylpyridine enables it to participate in polymerization reactions, leading to the formation of functional polymers with pyridine moieties in their structure. These polymers can exhibit interesting properties such as:
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Metal ion coordination ability through the pyridine nitrogen
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pH-responsive behavior
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Enhanced thermal stability
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Specific binding capabilities for various applications
Such polymers find applications in specialized coatings, ion-exchange resins, and functional materials.
Organic Synthesis
Structural Analogs and Related Compounds
Several compounds share structural similarities with 6-Methyl-2-vinylpyridine, each with distinct properties and applications. Understanding these relationships helps contextualize the unique characteristics of 6-Methyl-2-vinylpyridine within the broader family of substituted pyridines.
Key Structural Analogs
The following compounds are structurally related to 6-Methyl-2-vinylpyridine:
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2-Vinylpyridine - Lacks the methyl group at position 6, resulting in different steric and electronic properties
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3-Methyl-2-vinylpyridine - Features the methyl group at position 3 instead of position 6
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4-Vinylpyridine - Has the vinyl group at position 4, commonly used in polymerization processes
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6-Methyl-2-pyridyl methanol - Contains a hydroxymethyl group instead of a vinyl group at position 2, could serve as a synthetic precursor
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2(1H)-Pyridone, 6-methyl- - A tautomeric form where the pyridine nitrogen bears a hydrogen and position 2 has a carbonyl group Each of these structural variations results in compounds with different chemical reactivity patterns and potential applications.
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